Molecular Weight and Alkyl Chain Variation Differentiates Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine from Shorter-Chain Analogs
Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine (C10H19N3, MW 181.28 g/mol) is distinguished from its methyl-substituted analog [3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride (C7H15Cl2N3, MW 212.12 g/mol for the salt) by its N1-propyl group and free base nature . This structural difference influences physicochemical properties relevant to synthesis and biological screening.
| Evidence Dimension | Molecular weight and N1-alkyl chain length |
|---|---|
| Target Compound Data | MW: 181.28 g/mol; N1-propyl group |
| Comparator Or Baseline | [3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride (CAS 102570-18-3); MW of salt: 212.12 g/mol; N1-methyl group |
| Quantified Difference | N1-propyl vs. N1-methyl; MW difference of -30.84 g/mol for target (free base vs. salt) |
| Conditions | Chemical property comparison based on vendor and PubChem data |
Why This Matters
The N1-propyl group increases lipophilicity and may alter membrane permeability or target engagement compared to the methyl analog, making the compound a distinct chemical tool for structure-activity relationship (SAR) exploration.
